2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one

Catalog No.
S14624568
CAS No.
101499-01-8
M.F
C15H20O3
M. Wt
248.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one

CAS Number

101499-01-8

Product Name

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]cyclohexan-1-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

InChI

InChI=1S/C15H20O3/c1-17-14-8-7-11(10-15(14)18-2)9-12-5-3-4-6-13(12)16/h7-8,10,12H,3-6,9H2,1-2H3

InChI Key

FCMWTIXAWXKXDS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCCC2=O)OC

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one is an organic compound characterized by a cyclohexanone structure substituted with a 3,4-dimethoxyphenylmethyl group. Its molecular formula is C13H16O3C_{13}H_{16}O_3 and it has a molecular weight of approximately 220.27 g/mol. The compound features a cyclohexanone ring, which is a six-membered carbon ring with a ketone functional group, and a phenyl group that is further substituted with two methoxy groups at the 3 and 4 positions. This structural arrangement contributes to its unique chemical properties and potential biological activities.

The reactivity of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one can be attributed to its functional groups. The ketone group can undergo nucleophilic addition reactions, while the methoxy groups can participate in electrophilic aromatic substitution reactions. Additionally, the compound may undergo reduction to form corresponding alcohols or further react under various conditions to yield different derivatives.

Research indicates that compounds similar to 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one exhibit various biological activities, including antioxidant and anticancer properties. For instance, derivatives of related structures have shown cytotoxic effects against cancer cell lines and may act as potential therapeutic agents in oncology. The presence of methoxy groups is often associated with enhanced biological activity due to their influence on electronic distribution and steric factors.

The synthesis of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one can be accomplished through several methods:

  • Condensation Reactions: One common approach involves the condensation of cyclohexanone with a suitable aldehyde derivative of 3,4-dimethoxybenzyl alcohol under acidic or basic conditions.
  • Reduction Reactions: Another method may involve the reduction of corresponding ketones or other precursors using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • One-pot Synthesis: Recent advancements in synthetic methodologies suggest that one-pot reactions involving multiple steps can also be employed to streamline the synthesis process.

2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting cancer and other diseases.
  • Cosmetics: Due to its antioxidant properties, it may be used in formulations aimed at skin protection.
  • Research: Utilized in studies focusing on structure-activity relationships in medicinal chemistry.

Studies involving interaction assessments with biological targets are crucial for understanding the pharmacological profile of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one. Molecular docking studies have been conducted to evaluate its binding affinity to specific enzymes or receptors, providing insights into its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-oneSimilar phenyl substitution but different backboneMore branched structure affects reactivity
(±)-trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-eneContains an additional double bondPotentially different biological activity profile
2-(4-Methoxyphenyl)cyclohexanoneLacks one methoxy groupMay exhibit different pharmacokinetic properties
2-(3-Methoxyphenyl)cyclohexanoneSimilar phenyl substitution but only one methoxy groupDifferent electronic properties due to fewer methoxy groups

The uniqueness of 2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one lies in its specific arrangement of functional groups which may enhance its biological activity compared to other structurally similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

248.14124450 g/mol

Monoisotopic Mass

248.14124450 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types